molecular formula C23H23FN2O5S2 B2639020 Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate CAS No. 941962-19-2

Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2639020
CAS No.: 941962-19-2
M. Wt: 490.56
InChI Key: VMFSWTBLAMMYAA-UHFFFAOYSA-N
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Description

“Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate” is a complex organic compound. It is a derivative of thiophene, a heterocyclic compound with a five-membered ring containing one sulfur atom . Thiophene derivatives have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .


Synthesis Analysis

The synthesis of thiophene derivatives often involves the reaction of enaminones with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their biological activity. For example, some thiophene derivatives have shown antimicrobial activity . The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affect their biological activity .

Future Directions

Thiophene derivatives have a wide range of applications in medicinal chemistry due to their promising pharmacological characteristics . Future research could focus on exploring the potential of “Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate” in various therapeutic applications. Further studies could also investigate the impact of different substituents on the biological activity of thiophene derivatives .

Properties

IUPAC Name

methyl 3-[(3,4-dimethylphenyl)-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5S2/c1-15-4-9-19(12-16(15)2)26(14-21(27)25-13-17-5-7-18(24)8-6-17)33(29,30)20-10-11-32-22(20)23(28)31-3/h4-12H,13-14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFSWTBLAMMYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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